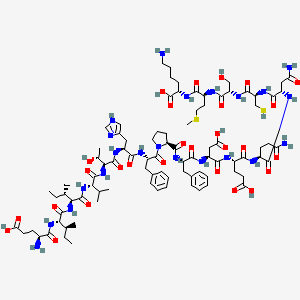

H-Glu-Ile-Ile-Val-Thr-His-Phe-Pro-Phe-Asp-Glu-Gln-Asn-Cys-Ser-Met-Lys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetylcholine Receptor a1 (129-145) is a peptide fragment derived from the nicotinic acetylcholine receptor. This receptor is crucial for neurotransmission in both the central and peripheral nervous systems. The fragment consists of amino acids 129 to 145 and is conserved across human, bovine, rat, and mouse species . It plays a significant role in activating T helper lymphocytes and inducing the production of autoantibodies, which are essential in the study of autoimmune diseases like myasthenia gravis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine Receptor a1 (129-145) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid.

Coupling: Addition of the next amino acid in the sequence.

Cleavage: Removal of the peptide from the resin.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Types of Reactions:

Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products:

Oxidized Peptide: Formation of disulfide bonds.

Reduced Peptide: Free thiol groups.

Substituted Peptides: Variants with different amino acid residues.

Aplicaciones Científicas De Investigación

Acetylcholine Receptor a1 (129-145) has a wide range of applications in scientific research:

Chemistry: Used in the study of peptide synthesis and modification.

Biology: Investigates the role of nicotinic acetylcholine receptors in neurotransmission.

Medicine: Essential in the study of autoimmune diseases like myasthenia gravis, where it helps in understanding the immune response and developing antigen-specific immunotherapies.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mecanismo De Acción

The peptide fragment activates T helper lymphocytes, leading to the production of autoantibodies. These autoantibodies target the nicotinic acetylcholine receptor, causing electrophysiologic changes characteristic of myasthenia gravis. The molecular targets include the nicotinic acetylcholine receptor itself, and the pathways involved are primarily related to immune response and neurotransmission .

Comparación Con Compuestos Similares

Acetylcholine Receptor a1 (1-20): Another fragment of the same receptor, used in similar studies.

Acetylcholine Receptor a1 (21-40): Differing in sequence but also used in autoimmune disease research.

Uniqueness: Acetylcholine Receptor a1 (129-145) is unique due to its specific sequence, which is highly conserved across multiple species. This conservation makes it particularly valuable in cross-species studies and in understanding the universal mechanisms of autoimmune responses .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBRNDODNBUQE-OYAPUHASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H136N22O28S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2038.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2S,4S)-rel-(9CI)](/img/new.no-structure.jpg)

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)